![molecular formula C14H17ClFNO B2993516 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one CAS No. 2411250-25-2](/img/structure/B2993516.png)
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one, commonly known as 2-Fluoromethamphetamine (2-FMA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that exhibits similar effects to those of other amphetamines, such as increased wakefulness, alertness, and concentration. 2-FMA is widely used in scientific research to investigate the mechanisms of action and the biochemical and physiological effects of amphetamines.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one is similar to that of other amphetamines. It acts as a potent releaser of dopamine, norepinephrine, and serotonin, leading to increased neurotransmitter levels in the brain. This results in enhanced wakefulness, alertness, and concentration, as well as feelings of euphoria and increased sociability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, leading to a state of hyperarousal. Additionally, it enhances the release of neurotransmitters, leading to increased wakefulness, alertness, and concentration. However, prolonged use of this compound can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized and understood. Additionally, it is a potent and selective releaser of neurotransmitters, making it an ideal reference compound for studies investigating the effects of amphetamines on neurotransmitter release, uptake, and metabolism.
However, there are also several limitations to the use of this compound in laboratory experiments. Its effects are highly dependent on dose and route of administration, and its potency can vary widely between individuals. Additionally, prolonged use of this compound can lead to tolerance, dependence, and addiction, making it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one and other amphetamine derivatives. One area of interest is the development of new amphetamine derivatives with improved selectivity and potency. Additionally, there is a need for more research on the long-term effects of amphetamines on the brain and body, as well as the development of new treatments for amphetamine addiction and dependence. Finally, there is a need for more research on the potential therapeutic uses of amphetamines, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one involves several steps, including the condensation of 2-fluorophenylacetonitrile with methylamine, followed by reduction with lithium aluminum hydride, and finally, chlorination with thionyl chloride. This method is relatively simple and efficient and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one is primarily used in scientific research to investigate the mechanisms of action and the biochemical and physiological effects of amphetamines. It is commonly used as a reference compound in studies that aim to identify and characterize new amphetamine derivatives. Additionally, this compound is used to investigate the effects of amphetamines on neurotransmitter release, uptake, and metabolism in the brain.
Propiedades
IUPAC Name |
2-chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c1-9-7-13(11-5-3-4-6-12(11)16)17(8-9)14(18)10(2)15/h3-6,9-10,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMOSNDGYILDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C(C)Cl)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)
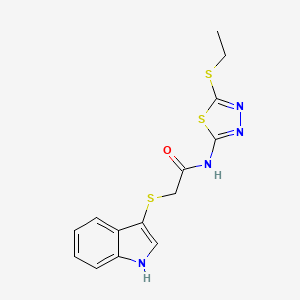
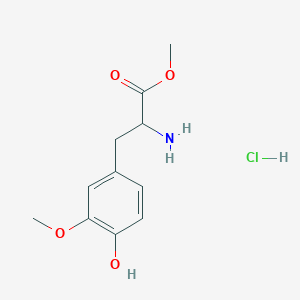
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)
![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)
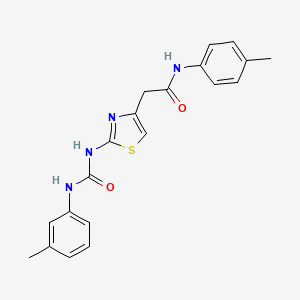
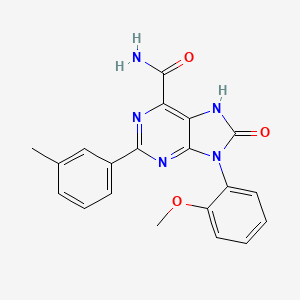


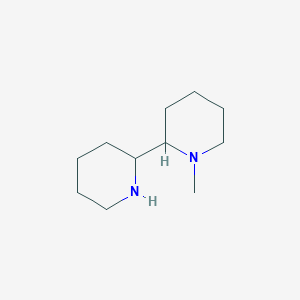
![methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2993451.png)
![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)
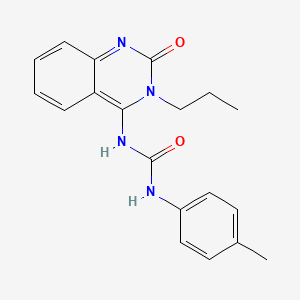
![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)